molecular formula C24H49N3O11S B11828171 HS-Peg11-CH2CH2N3

HS-Peg11-CH2CH2N3

Cat. No.: B11828171
M. Wt: 587.7 g/mol
InChI Key: RKGIMXYCNVQGSG-UHFFFAOYSA-N
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Description

HS-Peg11-CH2CH2N3 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

HS-Peg11-CH2CH2N3 is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide functional groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

HS-Peg11-CH2CH2N3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HS-Peg11-CH2CH2N3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in bioconjugation techniques to attach biomolecules for various biological studies.

    Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology .

Mechanism of Action

HS-Peg11-CH2CH2N3 exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HS-Peg11-CH2CH2N3 is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC synthesis and bioconjugation applications. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various chemical and biological applications .

Properties

Molecular Formula

C24H49N3O11S

Molecular Weight

587.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol

InChI

InChI=1S/C24H49N3O11S/c25-27-26-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24-39/h39H,1-24H2

InChI Key

RKGIMXYCNVQGSG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-]

Origin of Product

United States

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